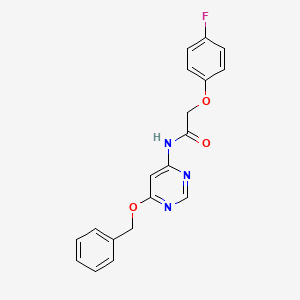

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide, also known as BPA, is a chemical compound that has been synthesized for its potential use in scientific research. It is a pyrimidine derivative that has been modified with a benzyl ether and a fluoro-substituted phenoxy group. The compound has shown promise as a tool for investigating biological processes and as a potential therapeutic agent for certain diseases.

Applications De Recherche Scientifique

1. PET Imaging Studies

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide and its derivatives have been extensively studied for their applications in Positron Emission Tomography (PET) imaging. These compounds, particularly those with fluoroethoxy and fluoropropoxy substitutions, show high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). They have potential as imaging agents for PBR expression in neurodegenerative disorders due to their ability to parallel the known localization of PBRs in biodistribution studies in rats (Fookes et al., 2008). Another study on the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilized similar compounds for in vivo imaging (Dollé et al., 2008).

2. Inhibitors in Cancer Treatment

These compounds have shown potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important targets in cancer treatment. Compounds based on this structure demonstrated potent dual inhibitory activities against human TS and DHFR, making them candidates for anticancer agents (Gangjee et al., 2008). Furthermore, the design and synthesis of classical and nonclassical analogues as dual inhibitors indicate their potential as antitumor agents (Gangjee et al., 2009).

3. Aldose Reductase Inhibitors and Antioxidant Properties

These compounds, when bearing a phenol or catechol moiety, have been tested as aldose reductase (ALR2) inhibitors, exhibiting micromolar/submicromolar range activity. Their structure-activity relationships suggest that they could be effective in managing complications of diabetes due to their significant antioxidant properties (La Motta et al., 2007).

4. Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

These compounds have been studied for their role as dual inhibitors of PI3Kα and mTOR, key components in cancer cell growth and survival. Modifications of these compounds have led to variants with improved metabolic stability, indicating their potential in cancer therapy (Stec et al., 2011).

5. Ligand-Protein Interactions and Photovoltaic Efficiency

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide derivatives have been studied for their interactions with proteins like cyclooxygenase 1 (COX1), indicating their potential in drug development. Spectroscopic and quantum mechanical studies also suggest their utility in photovoltaic cells due to good light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c20-15-6-8-16(9-7-15)25-12-18(24)23-17-10-19(22-13-21-17)26-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERRAIXKZFGDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-propan-2-yl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2570005.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2570008.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2570014.png)

![4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2570015.png)

![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2570016.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2570017.png)

![1-phenyl-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2570023.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2570025.png)